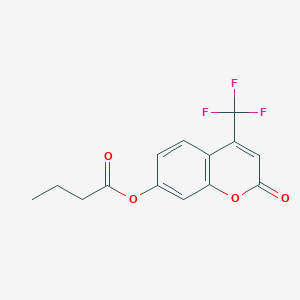

4-(Trifluoromethyl)umbelliferyl butyrate

Descripción general

Descripción

4-(Trifluoromethyl)umbelliferyl butyrate is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it valuable in various research applications. The compound has the molecular formula C14H11F3O4 and a molecular weight of 300.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)umbelliferyl butyrate typically involves the esterification of 4-(Trifluoromethyl)umbelliferone with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)umbelliferyl butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the release of 4-(Trifluoromethyl)umbelliferone and butyric acid .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases or lipases in a buffered aqueous solution.

Reaction Conditions: Typically carried out at a pH of 8.0 and a temperature of 37°C.

Major Products

The major products formed from the hydrolysis of this compound are 4-(Trifluoromethyl)umbelliferone and butyric acid .

Aplicaciones Científicas De Investigación

Enzymatic Activity Detection

Fluorogenic Substrate for Esterases and Lipases:

4-(Trifluoromethyl)umbelliferyl butyrate is frequently employed as a fluorogenic substrate in assays designed to measure esterase and lipase activity. The compound releases a fluorescent product upon hydrolysis, which can be quantified using fluorescence spectrometry.

| Enzyme | Substrate | Detection Method | Reference |

|---|---|---|---|

| Esterases | This compound | Fluorescence Spectrometry | |

| Lipases | This compound | Fluorescence Spectrometry |

Clinical Microbiology Applications

Identification of Microbial Species:

The compound has been utilized in clinical microbiology for the rapid identification of specific bacterial strains. For example, it has been used to distinguish Branhamella catarrhalis from Neisseria species based on their enzymatic activity towards butyrate esterase.

- Case Study: A study demonstrated that all tested strains of Branhamella catarrhalis produced a positive fluorescence reaction when exposed to this compound, enabling quick identification within five minutes .

Research in Gastrointestinal Health

Role of Butyrate in Gut Health:

While this compound itself is not directly involved in gut health, its parent compound, butyrate, has significant implications. Butyrate is known to enhance the intestinal mucosal immune barrier and modulate systemic immune responses. Research indicates that butyrate-producing bacteria could be therapeutically beneficial in managing conditions like inflammatory bowel disease (IBD) and obesity-related disorders .

- Mechanism: Butyrate acts by regulating gene expression related to inflammation and apoptosis in host cells, thus playing a crucial role in maintaining gut health.

The potential for further applications of this compound exists in several areas:

- Drug Development: Investigating its role as a substrate for drug-metabolizing enzymes could provide insights into pharmacokinetics.

- Environmental Monitoring: Utilizing this compound in assays to detect esterase activity in environmental samples could aid in assessing soil health or contamination levels.

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl butyrate involves its hydrolysis by esterases or lipases. Upon enzymatic cleavage, the compound releases 4-(Trifluoromethyl)umbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of esterases and lipases, where the hydrolysis reaction occurs .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methylumbelliferyl butyrate

- 7-Methoxy-4-(Trifluoromethyl)coumarin

- 4-Methylumbelliferyl propionate

- 7-Ethoxy-4-(Trifluoromethyl)coumarin

Uniqueness

4-(Trifluoromethyl)umbelliferyl butyrate is unique due to its trifluoromethyl group, which enhances its fluorogenic properties compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .

Actividad Biológica

4-(Trifluoromethyl)umbelliferyl butyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and an umbelliferone moiety, which contribute to its unique chemical properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound exerts its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby exerting analgesic and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties against multidrug-resistant strains. For instance, studies have reported that trifluoromethyl-substituted compounds demonstrate significant activity against Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Fluoro-substituted salicylanilide | 0.031 - 0.062 | Excellent against MRSA |

Anti-inflammatory Effects

Butyrate, a short-chain fatty acid closely related to the structure of this compound, has been extensively studied for its anti-inflammatory properties. Clinical studies have shown that butyrate can reduce inflammation in ulcerative colitis patients by modulating immune responses and enhancing epithelial barrier function . The potential of this compound as an anti-inflammatory agent warrants further investigation.

Case Studies

- Ulcerative Colitis Treatment : A case study involving butyrate therapy highlighted its effectiveness in reducing symptoms and improving quality of life for patients resistant to conventional treatments. Patients receiving butyrate showed significant reductions in bowel movement frequency and inflammatory markers .

- Antimicrobial Efficacy : In vitro studies have demonstrated that compounds similar to this compound possess potent antimicrobial activity against resistant strains of bacteria, suggesting that this compound may also exhibit similar properties when further studied .

Research Findings

Recent studies have focused on the synthesis and evaluation of various trifluoromethyl-substituted compounds for their biological activities. The findings suggest that modifications in the chemical structure can lead to enhanced activity against specific pathogens while maintaining low cytotoxicity to human cells .

Propiedades

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOAEWNUCWIZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350924 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-64-0 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.